molecular formula C11H14O3 B15311876 3-(2-Methoxy-4-methylphenyl)propanoic acid

3-(2-Methoxy-4-methylphenyl)propanoic acid

Cat. No.: B15311876
M. Wt: 194.23 g/mol
InChI Key: BWKHVDRWEATAHY-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of propanoic acid, featuring a methoxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxy-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the Friedel-Crafts acylation of 2-methoxy-4-methylbenzene with propanoic anhydride, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2-Carboxy-4-methylphenyl)propanoic acid.

    Reduction: 3-(2-Methoxy-4-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxy-4-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propanoic acid
  • 3-(4-Methoxyphenyl)propanoic acid
  • 2-(4-Methylphenyl)propanoic acid

Uniqueness

3-(2-Methoxy-4-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2-methoxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C11H14O3/c1-8-3-4-9(5-6-11(12)13)10(7-8)14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13)

InChI Key

BWKHVDRWEATAHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)O)OC

Origin of Product

United States

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